molecular formula C8H7NO3 B1367177 2-Methyl-4-nitrobenzaldehyde CAS No. 72005-84-6

2-Methyl-4-nitrobenzaldehyde

Cat. No. B1367177
CAS RN: 72005-84-6
M. Wt: 165.15 g/mol
InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

New approaches to the synthesis of 2-nitrobenzaldehyde have been reported, which involve the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis . This route uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitrobenzaldehyde can be represented by the InChI code 1S/C8H7NO3/c1-6-4-8 (9 (11)12)3-2-7 (6)5-10/h2-5H,1H3 .


Chemical Reactions Analysis

The Wittig reaction, a common technique used for the stereoselective preparation of alkenes, can be used to form products from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) . In a specific experiment, methyl (2E)-3-(2-nitrophenyl)acrylate and triphenylphosphine oxide were formed from the reaction of 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene) acetate .


Physical And Chemical Properties Analysis

2-Methyl-4-nitrobenzaldehyde is a solid substance with a predicted density of 1.278±0.06 g/cm3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Thiazole-based Schiff base compounds
    • Scientific Field : Medicinal Chemistry
    • Application Summary : Thiazole-based Schiff base compounds have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
    • Methods of Application : Conventional and green approaches using ZnO nanoparticles as a catalyst were used to synthesize these compounds .
    • Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
  • 2-Methoxy-4-nitrobenzaldehyde

    • Scientific Field : Various
    • Application Summary : This compound is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Chemistry & Synthesis, Clinical & Diagnostics, Environmental & Cannabis Testing, Food & Beverage Testing & Manufacturing, Genomics, Materials Science & Engineering, Microbiological Testing, mRNA Development & Manufacturing, Pharma & Biopharma Manufacturing, Protein Biology, and Research & Disease Areas .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • 4-Nitrobenzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Nitrobenzaldehyde was used in the preparation of homoallylic alcohols. It was also used to develop and evaluate a series of tripeptide organocatalysts .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • 2-Methoxy-4-nitrobenzaldehyde

    • Scientific Field : Various
    • Application Summary : This compound is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Chemistry & Synthesis, Clinical & Diagnostics, Environmental & Cannabis Testing, Food & Beverage Testing & Manufacturing, Genomics, Materials Science & Engineering, Microbiological Testing, mRNA Development & Manufacturing, Pharma & Biopharma Manufacturing, Protein Biology, and Research & Disease Areas .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • 4-Nitrobenzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Nitrobenzaldehyde was used in the preparation of homoallylic alcohols. It was also used to develop and evaluate a series of tripeptide organocatalysts .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-methyl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLWYCYBVEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505824
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitrobenzaldehyde

CAS RN

72005-84-6
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2Bromo-5-nitrotoluene (1.0 g, 4.54 mmol) and vinyltributyl tin (1.59 g, 4.99 mmol) were dissolved in toluene (25 mL) under argon. Palladium dibenzylidene acetone (4.15 g, 0.455 mmol) and triphenylphosphine (488 mg, 1.86 mmol) was added and the reaction refluxed overnight. The solvent was evaporated and the residue dissolved in 200 mL of methylene chloride and washed with 10% ammonium hydroxide, water, and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The crude product was purified by flash column chromatography heptane-methylene chlolride 1:1) to yield 726 mg of 2-methyl-4-nitrostyrene. 2-methyl-4-nitrostyrene (700 mg, 4.5 mmol) was dissolved in methylene chloride (20 mL) and cooled to −78° C., and treated with ozone until a blue color remained, after 5 minutes the excess ozone was removed by passing a stream of oxygen through the solution. Dimethyl sulfide (1 mL) was added and the reaction mixture stirred at room temperature overnight. The solvent was evaporated and the residue purified by flash column chromatography to yield 580 mg of the 2-methyl-4-nitrobenzaldehyde. 2-Methyl-4-nitrobenzaldehyde (570 mg, 3.45 mmol) and potassium carbonate (476 mg, 3.45 mmol) were suspended in methanol. Tosylmethylisocyanide (674 mg, 3.45 mmol) was added and the reaction mixture refluxed for 3 h, cooled to room temperature and concentrated. The residue was dissolved in methylene chloride (200 mL) and the organic layer was washed with water and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated to yield 710 mg (94%) of 5-(4-nitro-2-methylphenyl)oxazole. 5-(4-Nitro-2-methylphenyl)oxazole was dissolved in methanol (100 mL) and 10% palladium on carbon 200 mg was wetted with water and added. The reaction mixture was hydrogenated at 45 psi overnight. The catalyst was removed by filtration and 560 mg of 5-(4-amino-2-methylphenyl)oxazole was isolated in 92% purity by HPLC method A. Mass spectrum M+H+=175.1, 1H 400 MHz NMR (CDCl3): δ7.88 (s, 1H), 7.45 (m, 1H), 7.08 (s, 1H), 6.60 m(m, 2H), 2.38 (s, 3H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask was charged with (2-methyl-4-nitro-phenyl)-methanol (16.7 g, 0.100 mol) (334 mL), to manganese(IV) oxide (5 μm, 102.3 g, 1.00 mol), and CH2Cl2 (334 mL). The stirred mixture was heated at 40° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 95%. The cooled mixture was filtered through a celite cake (8 g) loaded onto a fritted funnel and the filter cake was rinsed with CH2Cl2 (340 mL). The filtrate and wash were concentrated under reduced pressure to dryness to afford the title compound as an amorphous solid (13.0 g, 78% yield).
Quantity
334 mL
Type
reactant
Reaction Step One
Quantity
102.3 g
Type
catalyst
Reaction Step One
Quantity
334 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 4
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 6
2-Methyl-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.